![molecular formula C14H17NO2S B14343603 3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane CAS No. 93005-44-8](/img/structure/B14343603.png)
3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfonyl)-3-azatricyclo[32202,4]nonane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane typically involves multi-step organic reactions. One common method includes the reaction of phenylsulfonyl chloride with a suitable tricyclic amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tricyclic structure provides rigidity and stability, which can be advantageous in certain applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylsulfonyl)-3-azabicyclo[3.3.2]decane
- 3-(2,2-Dichloroacetyl)-3-azabicyclo[3.2.2]nonane
- 3-(3-Phenoxypropyl)-3-azabicyclo[3.2.2]nonane hydrochloride
Uniqueness
3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
CAS No. |
93005-44-8 |
|---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-3-azatricyclo[3.2.2.02,4]nonane |
InChI |
InChI=1S/C14H17NO2S/c16-18(17,12-4-2-1-3-5-12)15-13-10-6-7-11(9-8-10)14(13)15/h1-5,10-11,13-14H,6-9H2 |
InChI Key |
LEMPHGLQXYXESX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3C2N3S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


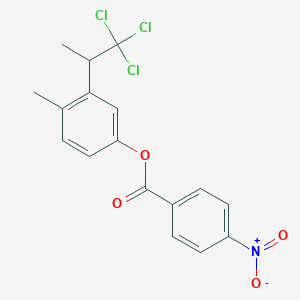
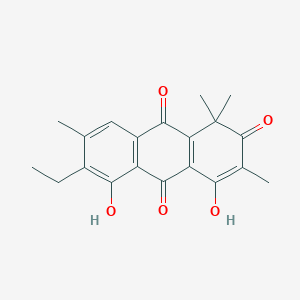
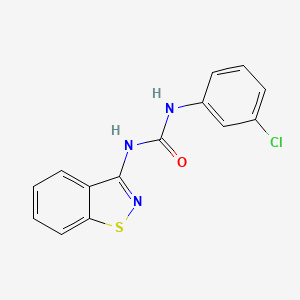


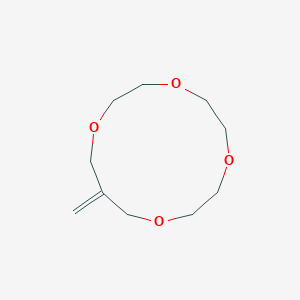
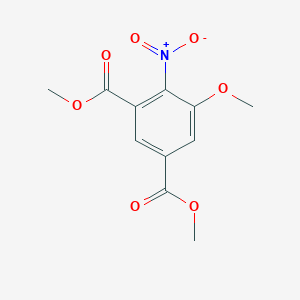
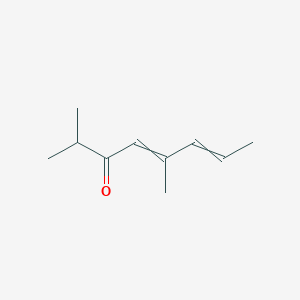
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
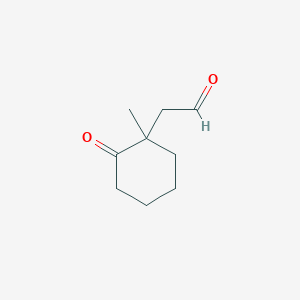
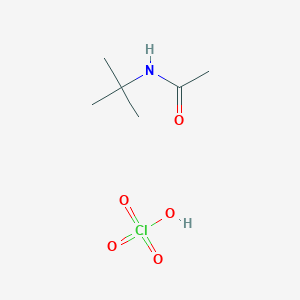
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
